N-(((9H-Fluoren-9-yl)methoxy)carbonyl)triphenyl-L-methionine

Solid-Phase Peptide Synthesis Racemization Homocysteine Chemistry

Choose Fmoc-Homocys(Trt)-OH over Fmoc-Cys(Trt)-OH for superior stability during Fmoc-SPPS. Unlike cysteine derivatives, this homocysteine building block incorporates without racemization or β-elimination, ensuring higher crude peptide purity and sequence fidelity. Ideal for long/complex peptides, it also serves as a methionine oxidation workaround—post-synthesis S-methylation yields pure Met-containing peptides. The extended thiol side chain enables site-specific bioconjugation and chemical ligation. Essential for β-turn peptidomimetics and peptide therapeutics. Procure now for consistent, high-yield peptide synthesis.

Molecular Formula C38H33NO4S
Molecular Weight 599.7 g/mol
CAS No. 167015-23-8
Cat. No. B557258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(((9H-Fluoren-9-yl)methoxy)carbonyl)triphenyl-L-methionine
CAS167015-23-8
Molecular FormulaC38H33NO4S
Molecular Weight599.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C38H33NO4S/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m0/s1
InChIKeyFKBGJLDYRSFHBT-DHUJRADRSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(((9H-Fluoren-9-yl)methoxy)carbonyl)triphenyl-L-methionine (CAS 167015-23-8): Fmoc-Protected Homocysteine for Stable Peptide Synthesis


N-(((9H-Fluoren-9-yl)methoxy)carbonyl)triphenyl-L-methionine, most commonly known as Fmoc-Homocys(Trt)-OH, is a protected amino acid derivative used as a building block in Fmoc solid-phase peptide synthesis (SPPS) . This compound features a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the N-alpha amine and an acid-labile trityl (Trt) group safeguarding the thiol side chain of the homocysteine residue [1]. Its primary application is the site-specific incorporation of a homocysteine (Hcy) residue, which is a versatile handle for subsequent modifications like chemical ligation or conversion to methionine .

Procurement Risks with N-(((9H-Fluoren-9-yl)methoxy)carbonyl)triphenyl-L-methionine: Why Fmoc-Homocys(Trt)-OH Cannot Be Substituted


The decision to use Fmoc-Homocys(Trt)-OH instead of a seemingly analogous building block like Fmoc-Cys(Trt)-OH is driven by the critical need for chemical stability during synthesis. While both are used to introduce a thiol-containing amino acid, the structural difference—a homocysteine backbone versus a cysteine backbone—has profound implications. A key differential advantage of Fmoc-Homocys(Trt)-OH is its inherent stability against base-catalyzed side reactions. Unlike cysteine derivatives, homocysteine can be incorporated and derivatized without the risk of racemization or β-elimination, which are major causes of peptide truncation and impurity in Fmoc-SPPS . Generic substitution with Fmoc-Cys(Trt)-OH would expose the synthesis to these deleterious side reactions, leading to lower crude peptide purity and potentially failed syntheses .

Comparative Performance Data for N-(((9H-Fluoren-9-yl)methoxy)carbonyl)triphenyl-L-methionine: Evidence-Based Differentiation


Enhanced Chemical Stability: Absence of Racemization and β-Elimination Compared to Cysteine Analogs

A critical and quantifiable advantage of Fmoc-Homocys(Trt)-OH over its closest structural analog, Fmoc-Cys(Trt)-OH, is its resistance to base-catalyzed side reactions. In standard Fmoc/tBu SPPS conditions, the repetitive piperidine treatments for Fmoc deprotection can induce racemization and β-elimination in cysteine derivatives, leading to peptide truncation and the formation of D-amino acid impurities. Fmoc-Homocys(Trt)-OH, by virtue of its extended carbon backbone, is incorporated and derivatized without risk of racemization and β-elimination . This results in a higher fidelity of the final peptide sequence and a simpler purification process.

Solid-Phase Peptide Synthesis Racemization Homocysteine Chemistry

Guaranteed Purity Specifications: HPLC and Enantiomeric Purity Metrics

Procurement of this compound from reputable suppliers like Sigma-Aldrich (Novabiochem® brand) provides a verifiable and quantitative quality guarantee. The product specifications define a minimum assay of ≥95.0% (HPLC, area%) and a minimum enantiomeric purity of ≥98.0% (a/a) [1]. These specifications are critical for ensuring reproducible synthesis outcomes and high product purity. In contrast, purchasing this compound from a non-specialized or generic vendor may not provide these guaranteed purity metrics, introducing a significant variable that can lead to failed syntheses or unexpected impurities.

Quality Control HPLC Peptide Synthesis Reagents

Synthetic Utility: Enabling S-Methylation for Methionine Peptide Synthesis

A unique application-driven differentiator for Fmoc-Homocys(Trt)-OH is its role as a stable precursor for the post-synthetic generation of methionine-containing peptides. This is achieved through a straightforward S-methylation of the homocysteine residue after its incorporation into the peptide chain and global deprotection [1]. This two-step approach avoids the well-documented problems of methionine oxidation and S-alkylation that plague the direct incorporation of Fmoc-Met-OH during Fmoc-SPPS, especially during the final acidolytic cleavage step [2].

Chemical Ligation Peptide Modification Methionine Synthesis

Optimal Scientific Use-Cases for N-(((9H-Fluoren-9-yl)methoxy)carbonyl)triphenyl-L-methionine (Fmoc-Homocys(Trt)-OH)


Synthesis of Complex Peptides Requiring High Fidelity and Minimal Epimerization

This reagent is ideal for synthesizing long or structurally complex peptides where sequence fidelity is paramount. The evidence that it can be incorporated without risk of racemization or β-elimination [1] makes it a superior choice over Fmoc-Cys(Trt)-OH when a protected thiol is needed in a sensitive peptide sequence. This is particularly relevant for the synthesis of peptide therapeutics or highly specific peptide probes where even a small percentage of a D-amino acid epimer can abolish biological activity.

Reliable Production of Methionine-Containing Peptides via Post-Synthetic Modification

For research groups consistently challenged by methionine oxidation during SPPS, Fmoc-Homocys(Trt)-OH offers a strategic workaround. By incorporating a homocysteine residue instead of methionine, the synthesis proceeds without the risk of forming Met(O) or sulfonium salt impurities [2]. Subsequent S-methylation of the purified peptide yields the target methionine-containing peptide in higher purity and yield. This approach is especially valuable for synthesizing peptides for structural biology, biophysical assays, or as components in chemically defined biological media.

Preparation of Peptide Substrates for Chemical Ligation and Bioconjugation

The homocysteine residue introduced by Fmoc-Homocys(Trt)-OH serves as a versatile thiol handle for site-specific bioconjugation or chemical ligation [1]. Unlike cysteine, the extended side chain of homocysteine can offer altered reactivity or spatial presentation of the conjugated cargo. This makes it a valuable building block for creating peptide-drug conjugates, fluorescently labeled peptides, or constructing larger peptide architectures through native chemical ligation-like strategies.

Synthesis of β-Turn Peptidomimetics and Conformationally Constrained Peptides

Fmoc-Homocys(Trt)-OH has been specifically cited as an educt for the synthesis of β-turn peptidomimetics [1][2]. In this specialized area of peptide chemistry, the precise incorporation of a homocysteine residue can be critical for achieving the desired secondary structure and biological activity. Researchers working on peptide-based drug discovery will find this reagent essential for accessing specific molecular scaffolds that are not easily attainable with standard amino acid building blocks.

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